molecular formula C17H14N2O2 B232400 5-(benzyloxy)-6-phenyl-3(2H)-pyridazinone

5-(benzyloxy)-6-phenyl-3(2H)-pyridazinone

Cat. No. B232400
M. Wt: 278.3 g/mol
InChI Key: SBJZPSMSLMXQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-6-phenyl-3(2H)-pyridazinone is a pharmacologically active compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridazinone family, which is known for its diverse biological activities. In

Mechanism of Action

The exact mechanism of action of 5-(benzyloxy)-6-phenyl-3(2H)-pyridazinone is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it has been found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(Benzyloxy)-6-phenyl-3(2H)-pyridazinone has been found to exhibit various biochemical and physiological effects. For example, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. Furthermore, it has been found to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(benzyloxy)-6-phenyl-3(2H)-pyridazinone in lab experiments is its diverse biological activity. It has been found to exhibit activity against cancer cells, inflammation, and microorganisms, making it a versatile compound for various research applications. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using 5-(benzyloxy)-6-phenyl-3(2H)-pyridazinone in lab experiments is its potential toxicity. While it has been found to exhibit promising results in various research applications, its toxicity profile has not been fully characterized. Therefore, caution should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the research on 5-(benzyloxy)-6-phenyl-3(2H)-pyridazinone. One direction is to further explore its potential use as an anticancer agent. Specifically, more studies are needed to determine its efficacy against different types of cancer and to identify its molecular targets. Another direction is to investigate its potential use as an anti-inflammatory agent in human clinical trials. Additionally, more studies are needed to determine its toxicity profile and to identify any potential side effects. Finally, there is a need to explore the potential use of 5-(benzyloxy)-6-phenyl-3(2H)-pyridazinone as an antimicrobial agent, particularly against antibiotic-resistant microorganisms.

Synthesis Methods

The synthesis of 5-(benzyloxy)-6-phenyl-3(2H)-pyridazinone involves the reaction between 2-aminopyridine and benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain pure 5-(benzyloxy)-6-phenyl-3(2H)-pyridazinone.

Scientific Research Applications

5-(Benzyloxy)-6-phenyl-3(2H)-pyridazinone has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Furthermore, it has been studied for its potential use as an antimicrobial agent, as it has been found to exhibit activity against various microorganisms.

properties

Product Name

5-(benzyloxy)-6-phenyl-3(2H)-pyridazinone

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

3-phenyl-4-phenylmethoxy-1H-pyridazin-6-one

InChI

InChI=1S/C17H14N2O2/c20-16-11-15(21-12-13-7-3-1-4-8-13)17(19-18-16)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,20)

InChI Key

SBJZPSMSLMXQHG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=O)NN=C2C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=O)NN=C2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.